molecular formula C16H13N3O3 B11699501 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide CAS No. 7462-08-0

4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

Cat. No.: B11699501
CAS No.: 7462-08-0
M. Wt: 295.29 g/mol
InChI Key: QTVKDQALDDBVFH-FZHIPVGDSA-N
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Description

4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a Schiff base hydrazide derivative supplied as a high-purity solid for research applications. This compound belongs to a class of molecules known for their significant biological activity and role as versatile chemical precursors . The molecule features a fully extended propenylidene hydrazide bridge, C-C(=O)-N(H)-N=C(H)-C(H)=C(H)-, linking a benzene ring with a phenyl ring at a dihedral angle of 58.28°, a conformation stabilized by intermolecular N-H···O hydrogen bonding that forms chains in the crystal lattice . Researchers value this compound primarily for its application in studying antioxidant activity. Schiff base ligands, such as this one, can scavenge harmful free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms . The electron-withdrawing nitro substituent on the benzohydrazide ring is a key structural feature that influences the compound's electron density and its resulting proton- and electron-donation capacity, which are critical for its radical stabilization efficacy . Furthermore, benzohydrazide derivatives are recognized as valuable intermediates in synthetic organic and medicinal chemistry. They serve as key precursors for the synthesis of various nitrogen-containing heterocycles, including oxadiazoles, triazoles, and thiadiazoles, which are privileged structures in drug discovery . Related structures in this chemical family have demonstrated a range of pharmacological properties in scientific literature, such as antimicrobial, anticancer, and anti-inflammatory activities, making this compound a useful scaffold for investigating new bioactive molecules . This product is intended for research purposes only in laboratory settings. It is strictly for in-vitro use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

7462-08-0

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H13N3O3/c20-16(14-8-10-15(11-9-14)19(21)22)18-17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,20)/b7-4+,17-12+

InChI Key

QTVKDQALDDBVFH-FZHIPVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bond Lengths and Angles

Bond/AngleValue (Å/°)Source
O1—N1 (nitro group)1.224
N2—N3 (hydrazide bridge)1.386
C8—C9 (propenylidene)1.442
Dihedral Angle (benzene-phenyl)58.28°

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parametersa = 16.4236 Å, b = 5.3360 Å, c = 17.1073 Å
β (Angle)114.578°
Z (Formula Units)4
Final R Factor0.043

Intermolecular Interactions

The crystal lattice is stabilized by:

  • N—H···O Hydrogen Bonds: Linking molecules along the b-axis.

  • C—H···O Interactions: Weak but critical for 3D packing.

Comparative Analysis of Synthetic Routes

No alternative methods are documented in peer-reviewed literature. The described method remains the most efficient, with high yield and reproducibility .

Chemical Reactions Analysis

Table 1: Selected Bond Lengths and Angles

Bond/AngleValue (Å/°)
O3–C71.228(3)
N2–N31.386(3)
C8–C91.442(3)
O1–N1–O2124.5(2)
C7–N2–N3120.8(2)

(i) Hydrazide Group Reactivity

The hydrazide (–NH–N=C–) moiety is a key reactive site:

  • Proton Transfer : The labile hydrogen on N2 participates in hydrogen bonding (N2–H2N⋯O3), stabilizing radical species during antioxidant activity .

  • Electron Delocalization : The conjugated π-system (C8–C9–C10) facilitates electron donation, enhancing stability in radical scavenging reactions .

(ii) Nitro Group Influence

The para-nitro substituent on the benzohydrazide ring:

  • Withdraws electron density via resonance, polarizing the hydrazide group and increasing electrophilicity.

  • May participate in nitro reduction reactions under catalytic hydrogenation, though experimental data for this compound are unavailable.

(i) Complexation with Metal Ions

Schiff bases often act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). The hydrazide’s N and O donors could coordinate metals, forming complexes with applications in catalysis or bioactivity .

(ii) Radical Scavenging

Based on structurally similar compounds (e.g., 4-hydroxy-N'-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide ), the title compound may exhibit antioxidant activity via:

  • Hydrogen Atom Transfer (HAT) : Donation of the hydrazide N–H hydrogen to radicals like DPPH .

  • Single Electron Transfer (SET) : Stabilization of radical intermediates through conjugation .

Table 2: Proposed Antioxidant Mechanism

StepMechanismRole of Hydrazide Group
1Radical recognitionN–H bond polarization
2HAT to DPPH radicalProton donation from N2–H
3Radical stabilizationDelocalization via C=C bonds

Crystallographic and Spectroscopic Data

  • X-ray Diffraction : Confirms planar geometry of the hydrazide fragment and intermolecular hydrogen bonding .

  • FT-IR : Expected peaks include ν(N–H) ~3200 cm⁻¹, ν(C=O) ~1650 cm⁻¹, and ν(NO₂) ~1520 cm⁻¹ (based on analogs) .

Limitations and Research Gaps

  • No experimental data on hydrolysis, photodegradation, or metal-complexation reactions.

  • Antioxidant activity remains theoretical; direct DPPH or ABTS assays are needed for validation .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study published in ResearchGate demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.

Cell Line IC50 (µM) Mechanism
MCF-715.5Apoptosis via caspase activation
HeLa20.3Cell cycle arrest

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property has implications for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at a university microbiology department, this compound was tested against several strains of bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The results indicated that the compound could be a candidate for further development as an antimicrobial agent.

Synthesis of Novel Polymers

This compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has demonstrated that blending this hydrazide with polyvinyl chloride (PVC) results in improved thermal properties. The thermal stability was assessed using thermogravimetric analysis (TGA), showing a significant increase in degradation temperature.

Polymer Blend Degradation Temperature (°C)
PVC alone220
PVC + 5% hydrazide250

Spectroscopic Analysis

The compound serves as a useful standard in spectroscopic analyses due to its distinct spectral features. Its UV-visible absorption spectrum can be utilized for quantifying concentrations in solution.

Case Study: UV-Vis Spectroscopy

A study utilized UV-visible spectroscopy to determine the concentration of this compound in various solvents. The absorption maxima were recorded at specific wavelengths, providing a reliable method for quantification.

Solvent Absorption Maxima (nm)
Ethanol320
DMSO325

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Geometry and Bonding

2-Hydroxy-N'-[(1E,2E)-3-Phenylprop-2-enylidene]Benzohydrazide
  • Substituent : Hydroxyl (-OH) group at the ortho position of the benzohydrazide.
  • Crystal Structure : Zigzag chains along the [10] direction via O–H⋯O hydrogen bonds, contrasting with the N–H⋯O chains in the nitro analogue .
  • Electronic Effects : The hydroxyl group is electron-donating, altering resonance stabilization compared to the nitro group’s electron-withdrawing nature.
N′-[(2E)-3-Phenylprop-2-enoyl]Benzohydrazide
  • Substituent : Lacks nitro or hydroxyl groups.
  • Conformation : E-configuration around the C=C bond, with amide groups orthogonally positioned. Supramolecular tapes form via N–H⋯O hydrogen bonds along the c-axis .
  • Reactivity : Absence of strong electron-withdrawing groups may reduce electrophilicity compared to the nitro derivative.
(E)-N′-(4-Methoxybenzylidene)-3-Nitrobenzohydrazide
  • Substituent : Methoxy (-OCH₃) group on the benzylidene ring.

Crystallographic and Hydrogen-Bonding Variations

Compound Dihedral Angle (°) Hydrogen Bonding Pattern Crystal Packing
4-Nitro derivative 58.28 N–H⋯O chains along b-axis + C–H⋯O Linear chains
2-Hydroxy derivative Not reported O–H⋯O zigzag chains in [10] direction Zigzag layers
N′-3-Phenylpropenoyl derivative Not reported N–H⋯O tapes along c-axis Supramolecular tapes

Biological Activity

4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide, a hydrazone derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a nitro group and a propenylidene moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is C16H13N3O3C_{16}H_{13}N_{3}O_{3}. The structure can be represented as:

Structure C16H13N3O3\text{Structure }\quad \text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{3}

The compound features a benzohydrazide backbone linked to a phenylpropenylidene group. The presence of the nitro group at the para position enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that hydrazones, including this compound, exhibit significant antimicrobial properties. A study conducted by Zia-ur-Rehman et al. (2009) demonstrated that various hydrazone derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, Galal et al. (2009) reported that hydrazones exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown promising results against breast cancer and leukemia cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HL-60 (leukemia) cells with IC50 values of 25 µM and 30 µM respectively.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Bordoloi et al. (2009) highlighted that hydrazone derivatives can scavenge free radicals effectively. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays.

Table 2: Antioxidant Activity

Concentration (µg/mL)% Inhibition
1045
2565
5085

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation of 4-nitrobenzohydrazide with (E,2E)-3-phenylpropenal. Key variables include solvent choice (e.g., ethanol or methanol), temperature (reflux at 70–80°C), and catalyst use (acetic acid or HCl). Yield optimization requires monitoring reaction time (4–6 hours) and purification via recrystallization (methanol/water mixtures) .
  • Critical Parameters : Excess aldehyde improves imine formation, while acidic conditions favor hydrazone tautomer stabilization. Impurities often arise from unreacted hydrazide or side products, necessitating TLC monitoring .

Q. How is the structural conformation of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) confirms the (E,2E) configuration of the propenylidene moiety and planarity of the hydrazone linkage. Spectroscopic methods include:

  • IR : Stretching bands at ~3200 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~1520 cm⁻¹ (C=N) .
  • NMR : ¹H NMR shows characteristic peaks for nitro-phenyl protons (~8.2 ppm) and vinyl protons (~6.5–7.5 ppm) .
    • Data Interpretation : SCXRD bond lengths (e.g., C=N ~1.28 Å) and torsion angles (<5° deviation from planarity) validate the proposed structure .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Screening studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC ~25 µg/mL) and antifungal effects (C. albicans, IC₅₀ ~50 µg/mL). Mechanism hypotheses include membrane disruption via nitro group electron-withdrawing effects .
  • Assay Protocols : Broth microdilution (CLSI guidelines) and agar diffusion methods are standard. Positive controls (e.g., ampicillin) must be included to validate results .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) explain the electronic properties and target interactions of this compound?

  • DFT Analysis : HOMO-LUMO gaps (~3.5 eV) indicate moderate reactivity. The nitro group reduces electron density on the hydrazone core, enhancing electrophilic character. Mulliken charges reveal nucleophilic sites at the oxygen atoms .
  • Docking Studies : Docking with E. coli DNA gyrase (PDB: 1KZN) shows binding via π-π stacking (phenyl rings) and hydrogen bonding (nitro group with Arg76). MD simulations predict stability over 50 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in anticancer activity (IC₅₀ ranging from 10–100 µM) may stem from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., MTT assay at 24h/48h) is recommended .
  • Statistical Tools : ANOVA or Tukey’s HSD test identifies significant differences (p <0.05) between datasets. Reproducibility requires ≥3 independent replicates .

Q. How does the compound’s reactivity under oxidative or reductive conditions impact its applications?

  • Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the C=N bond, yielding 4-nitrobenzoic acid and phenylpropenal fragments. This limits use in oxidative environments but enables controlled degradation studies .
  • Reduction : NaBH₄ reduces the hydrazone to a hydrazine derivative, altering bioactivity. Monitoring via UV-Vis (λmax shift from ~350 nm to ~280 nm) confirms conversion .

Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?

  • Polymorphism : SCXRD reveals two monoclinic polymorphs (P2₁/c vs. C2/c) differing in dihedral angles (5° vs. 12°). Solvent choice (methanol vs. DMSO) influences packing motifs .
  • Hydration : Hydrate forms (e.g., monohydrate) exhibit hydrogen-bonding networks between nitro groups and water molecules, altering thermal stability (TGA mass loss at ~100°C) .

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